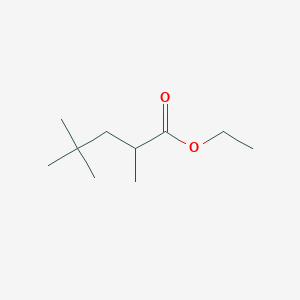

Pentanoic acid, 2,4,4-trimethyl-, ethyl ester

Übersicht

Beschreibung

Pentanoic acid, 2,4,4-trimethyl-, ethyl ester is a chemical compound that is commonly used in scientific research due to its unique properties. It is also known as ethyl 2,4,4-trimethylpentanoate and is a colorless liquid with a fruity odor. This compound is widely used in the pharmaceutical industry to synthesize various drugs and is also used in the production of fragrances and flavors.

Wissenschaftliche Forschungsanwendungen

Lubricant Development and Hydroformylation Processes "Pentanoic acid, 2,4,4-trimethyl-, ethyl ester" has been investigated for its potential applications in the development of new ester-type lubricants for CFC-substitutes in refrigeration systems. This application leverages the chemical's ability to react with various alcohols, like trimethylolpropane, pentaerythritol, or dipentaerythritol, to produce lubricants. The production of n-valeric acid (a related chemical entity), through hydroformylation of butene cuts followed by oxidation, showcases a significant industrial application. This process not only supports the manufacture of lubricants but also demonstrates environmental benefits by reducing waste water contamination significantly (Bahrmann et al., 1997).

Agricultural and Pheromone Synthesis The synthesis of related chemicals, including ethyl esters, plays a critical role in the development of aggregation pheromones for pest control, specifically targeting rhinoceros beetles of the genus Oryctes. These pheromones, utilized in olfactory trapping, are derived from simple, economical, and high-yield synthesis processes. The production of (+/-)-4-methyloctanoic acid and its ethyl ester exemplifies the application of "Pentanoic acid, 2,4,4-trimethyl-, ethyl ester" in creating environmentally friendly solutions for agricultural pest management (Ragoussis et al., 2007).

Chemical Synthesis and Catalysis The additive-free hydrogenation of carboxylic acid esters to alcohols, utilizing cobalt pincer catalysts, highlights the versatility of "Pentanoic acid, 2,4,4-trimethyl-, ethyl ester" in chemical synthesis. This process demonstrates the compound's relevance in producing alcohols from various esters, including ethyl esters, under environmentally benign conditions. Such catalytic systems emphasize the potential for sustainable chemical processes, contributing to the biomass-derived chemical industry (Yuwen et al., 2017).

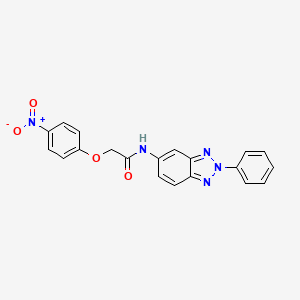

Medicinal Chemistry and Tumor Growth Inhibition In medicinal chemistry, the intramolecular cyclization of ethyl p-azidophenyl-2-phenylalkanoates has been explored to synthesize tetrahydronaphthalene lignan esters. These compounds have been evaluated for their capacity to inhibit the growth of various human tumor cell lines, including breast, lung, CNS cancer, and melanoma. This application underscores the potential of "Pentanoic acid, 2,4,4-trimethyl-, ethyl ester" derivatives in developing novel anticancer agents, reflecting the intersection of organic chemistry and pharmacology in advancing therapeutic options (Pinto et al., 2011).

Eigenschaften

IUPAC Name |

ethyl 2,4,4-trimethylpentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O2/c1-6-12-9(11)8(2)7-10(3,4)5/h8H,6-7H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRMZGUKRQVZNCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)CC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40452069 | |

| Record name | Pentanoic acid, 2,4,4-trimethyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40452069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pentanoic acid, 2,4,4-trimethyl-, ethyl ester | |

CAS RN |

60302-30-9 | |

| Record name | Pentanoic acid, 2,4,4-trimethyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40452069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 6-[4-[(4-butoxybenzoyl)amino]phenyl]-8-methyl-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B1658190.png)

![2-cyano-N-[(E)-[1-(4-fluorophenyl)-2,5-dimethylpyrrol-3-yl]methylideneamino]acetamide](/img/structure/B1658192.png)

![methyl 4-[3-[(E)-[1-(4-methoxyphenyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl]-2,5-dimethylpyrrol-1-yl]benzoate](/img/structure/B1658194.png)

![N-[3-(1,3-Benzothiazol-2-YL)-4-hydroxyphenyl]-3-butoxybenzamide](/img/structure/B1658195.png)

![N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B1658200.png)

![3-bromo-N-[2-(4-fluorophenyl)benzotriazol-5-yl]-4-methoxybenzamide](/img/structure/B1658202.png)

![6-chloro-2-[(2,4-dinitrophenyl)methyl]-1H-benzimidazole](/img/structure/B1658207.png)

![N-[2-(Naphthalen-1-yl)-1,3-benzoxazol-5-yl]-2-(2-nitrophenoxy)acetamide](/img/structure/B1658208.png)

![[2-ethoxy-4-[(E)-[5-(4-methoxyphenyl)-2-oxofuran-3-ylidene]methyl]phenyl] acetate](/img/structure/B1658209.png)

![N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-2-methyl-3-nitrobenzamide](/img/structure/B1658210.png)

![Propanoic acid, 2-[4-[(3,5-dichloro-2-pyridinyl)oxy]phenoxy]-, ethyl ester](/img/structure/B1658211.png)

![1-(4-Bromophenyl)-6-hydroxy-5-[(Z)-indol-3-ylidenemethyl]-2-sulfanylidenepyrimidin-4-one](/img/structure/B1658212.png)

![N-[3-(1H-benzimidazol-2-yl)-4-chlorophenyl]-2-methylpropanamide](/img/structure/B1658213.png)